Carmine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in alcohol, concentrated sulfuric acid; slightly soluble in ether; practically insoluble in petroleum ether, benzene, chloroform

In water, 1.30 g/L (1.30X10+3 mg/L) at 25 °C

Synonyms

Canonical SMILES

Isomeric SMILES

Biological Staining

Carmine's ability to bind to specific tissues has made it a valuable tool in histology, the study of microscopic structures of tissues.

- Carmine stains:

- Nuclei: Due to its affinity for nucleic acids, carmine is used in various staining techniques to visualize cell nuclei in tissue sections [Source: The history, chemistry and modes of action of carmine, ].

- Cytoplasm: Certain formulations of carmine can also stain specific components of the cytoplasm, such as mucins, which are glycoproteins found in mucus [Source: The history, chemistry and modes of action of carmine, ].

- Variability: The quality and staining properties of carmine can vary depending on the source and processing methods, which can introduce inconsistencies in research results [Source: The history, chemistry and modes of action of carmine, ].

- Ethical concerns: The ethical treatment of insects used in carmine production raises concerns for some researchers, leading them to seek alternative staining methods [Source: The “Carmine Problem” and Potential Alternatives, ].

Potential Therapeutic Applications

Recent research has explored the potential therapeutic properties of carminic acid, the main component of carmine.

- Anti-angiogenic effects: Studies suggest that carminic acid may have anti-angiogenic properties, meaning it could inhibit the formation of new blood vessels. This has potential implications for cancer research, as tumor growth is often dependent on angiogenesis [Source: Promoting effects of carminic acid-enriched cochineal extracts on capsular invasive thyroid carcinomas through targeting activation of angiogenesis in rats, ].

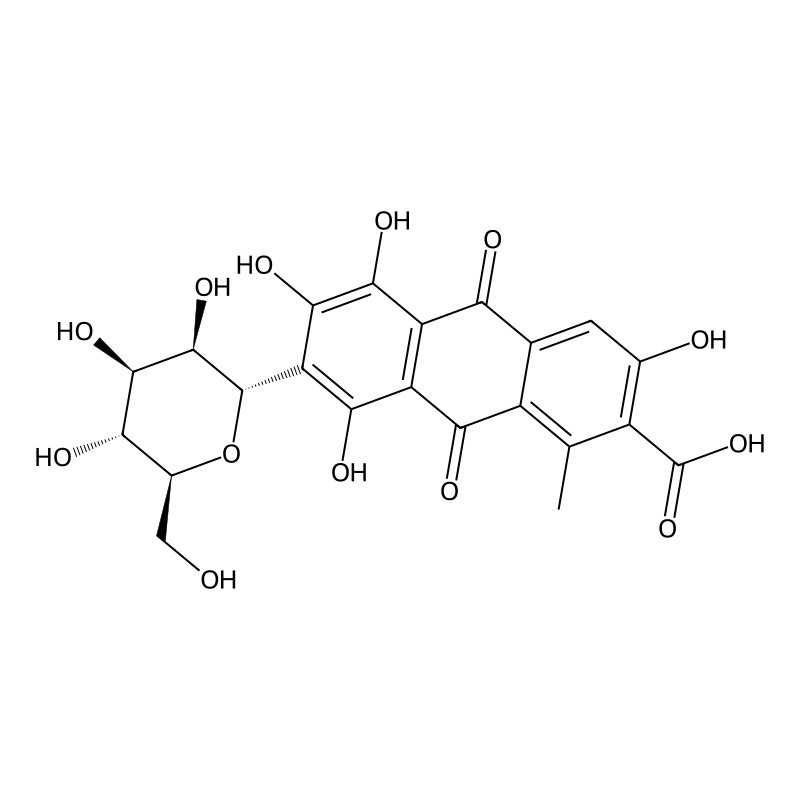

Carmine, also known as cochineal extract, crimson lake, or carmine lake, is a bright red pigment derived primarily from the dried bodies of female scale insects of the species Dactylopius coccus, commonly referred to as cochineal. This pigment is characterized by its vibrant red hue and is widely used in various industries including food, cosmetics, and art. The chemical structure of carmine is based on carminic acid, with a molecular formula of and a molecular weight of approximately 492.39 g/mol .

Carmine is produced through a process that involves extracting carminic acid from cochineal insects, followed by treatment with aluminum salts to form an aluminum complex. This complex enhances the stability and color intensity of the pigment. Carmine appears as a deep red powder and is almost insoluble in cold water but can dissolve in alkaline solutions such as sodium carbonate .

Carmine's mechanism of action is not directly relevant to scientific research. However, its red color arises from its ability to absorb blue light wavelengths. This property makes carmine a potential candidate for biological staining techniques, although synthetic dyes are often preferred due to their consistency and ease of use [].

- Precipitation Reaction:

- pH Dependent Color Changes:

Carmine has been studied for its biological properties, particularly as a natural dye in pharmaceuticals and cosmetics. It exhibits low toxicity levels in animal studies, indicating that it is generally safe for consumption and topical application when used appropriately. Carmine has been utilized in histological staining due to its ability to bind to proteins and other biological molecules, making it useful for visualizing cellular structures under microscopy .

The synthesis of carmine primarily relies on natural extraction processes from cochineal insects. The general steps involved are:

- Collection: Harvesting cochineal insects from host plants.

- Drying: The insects are dried to preserve their bodies.

- Extraction: Dried insects are boiled in ammonia or sodium carbonate solution to extract carminic acid.

- Filtration: Insoluble materials are filtered out.

- Precipitation: Aluminum sulfate or other metal salts are added to the clear solution to precipitate carmine.

- Purification: Additional treatments may be applied to ensure color purity and stability .

Uniqueness of Carmine: Carmine's distinctiveness lies in its vivid red hue and its origin from cochineal insects, making it one of the few natural red pigments available. Unlike synthetic dyes which may have stability issues or potential toxicity concerns, carmine offers a natural alternative that has been historically valued for its color quality and safety profile in various applications .

Studies on the interactions of carmine with other compounds have indicated that it can form complexes with various metal ions, enhancing its color properties. For instance, different metallic salts can alter the shade of carmine significantly. Additionally, research has focused on its compatibility with other ingredients in cosmetic formulations to ensure stability and safety during storage and application .

Polyketide Synthase Mechanisms in Dactylopius coccus

The biosynthesis of carminic acid initiates with the formation of an anthraquinone backbone via a polyketide synthase (PKS)-dependent pathway. In D. coccus, experimental evidence supports a model wherein a hypothetical type I iterative PKS catalyzes the stepwise condensation of one acetyl-CoA starter unit and seven malonyl-CoA extender units to generate an octaketide intermediate [1] [4]. This linear polyketide undergoes cyclization into an anthrone structure, which spontaneously oxidizes to flavokermesic acid (FK), the first stable anthraquinone in the pathway [1].

Key features of the D. coccus PKS mechanism include:

- Substrate Specificity: Unlike fungal PKSs, which often employ starter units such as hexanoyl-CoA, the D. coccus enzyme exclusively utilizes acetyl-CoA, limiting chain length to eight carbons [1] [5].

- Cyclization Control: The absence of a product template (PT) domain in the putative PKS suggests that cyclization of the octaketide is non-enzymatic or mediated by ancillary proteins [1].

- Evolutionary Origins: Phylogenetic analyses indicate that the PKS may have originated from horizontal gene transfer from bacterial endosymbionts, as insects lack native PKS genes [1].

Table 1: Comparative Features of Polyketide Synthases in Carminic Acid Biosynthesis

| Organism | PKS Type | Starter Unit | Chain Length | Key Domains |

|---|---|---|---|---|

| Dactylopius coccus | Type I iterative | Acetyl-CoA | Octaketide | KS, AT, ACP (no PT) |

| Ascochyta fabae | Type I reducing | Malonyl-CoA | Hexaketide | KS, AT, DH, ER, KR |

Enzymatic Cascade for Carminic Acid Formation

Following PKS-mediated anthraquinone formation, a three-step enzymatic cascade modifies FK into carminic acid:

- Hydroxylation: A cytochrome P450 monooxygenase introduces a hydroxyl group at the C-6 position of FK, yielding kermesic acid (KA). This reaction requires molecular oxygen and NADPH, with regioselectivity governed by substrate docking in the enzyme’s active site [1].

- C-Glucosylation: The membrane-bound UDP-glucosyltransferase DcUGT2 attaches glucose to the C-5 position of KA via a C–C bond, a rare glycosylation pattern in nature. DcUGT2 is localized to the endoplasmic reticulum (ER) lumen, with its activity dependent on N-terminal signal peptide cleavage and C-terminal transmembrane helix anchoring [1].

- Secondary Modifications: Minor quantities of FK-C-glucoside (dcII) arise from premature glucosylation of FK, suggesting competition between hydroxylation and glucosylation enzymes for substrates [1] [2].

Table 2: Enzymatic Steps in Carminic Acid Biosynthesis

| Step | Enzyme Class | Cofactors | Product |

|---|---|---|---|

| Octaketide formation | Polyketide synthase | Acetyl-CoA, Malonyl-CoA | Linear octaketide |

| Cyclization | Non-enzymatic | - | Anthrone |

| Oxidation | Spontaneous/Flavin oxidase | O~2~ | Flavokermesic acid |

| Hydroxylation | Cytochrome P450 | NADPH, O~2~ | Kermesic acid |

| C-Glucosylation | UDP-glucosyltransferase | UDP-glucose | Carminic acid |

Structural studies of DcUGT2 reveal a conserved GT1 family fold, with a catalytic histidine residue (His429) critical for sugar transfer. Mutagenesis of this residue abolishes activity, confirming its role in stabilizing the transition state during glucosylation [1] [2].

Comparative Analysis of Coccid Pigment Biosynthesis

Carminic acid biosynthesis in D. coccus exhibits distinct features compared to pigment pathways in related coccids:

- Endosymbiont Dependency: Unlike aphid carotenoid biosynthesis, which relies entirely on fungal endosymbionts, D. coccus retains partial autonomy, encoding key enzymes like DcUGT2 while potentially outsourcing PKS activity to bacterial partners [1] [4].

- C-Glycosylation Specificity: D. coccus utilizes C-glucosylation for pigment stabilization, whereas other coccids (e.g., Kermes vermilio) produce O-glycosylated anthraquinones, which are more susceptible to hydrolysis [2] [4].

- Regulatory Plasticity: Transcriptomic data indicate that carminic acid production in D. coccus is constitutively expressed, contrasting with the environmentally induced pigment synthesis in Planococcus citri [3] [4].

Evolutionary Implications: The recruitment of a bacterial-derived PKS and ER-localized glucosyltransferase in D. coccus suggests a dual evolutionary strategy: leveraging horizontal gene transfer for pathway innovation while retaining insect-specific cellular machinery for product refinement [1] [5].

Food Industry Utilization as Natural Red Four

Carmine—legally classified in the European Union as Natural Red Four—remains the dominant insect-derived pigment for colouring yoghurts, fruit drinks, confectionery, baked fillings and processed meats because it unites high chromatic intensity with unusually broad process tolerance. Global demand illustrates its resilience:

| Year | Market value for food-grade carmine (United States dollars) | Compound annual growth rate | Source |

|---|---|---|---|

| 2023 | 47.88 million | — | [1] |

| 2024 | 50.56 million | — | [1] |

| 2032 | 78.18 million | 5.6 percent (2024 - 2032) | [1] |

Colour performance varies predictably with hydrogen ion concentration:

| Hydrogen ion concentration (pH) | Visual impression | Principal reference |

|---|---|---|

| 3 (acid) | Orange-red | [2] |

| 5.5 (nearly neutral) | Brilliant red | [2] |

| 7 (neutral) | Purple-red | [2] |

| Acceptable working range | 2 – 9 | [3] |

Research-scale stability trials confirm that:

- Heat: the pigment resists ultra-high-temperature pasteurisation and baking without perceptible hue loss [4] [5].

- Light: negligible fading is observed in retail lighting or refrigerated display [6] [7].

- Oxidation: aluminium or calcium lakes protect carminic acid from oxidative dulling during shelf life [4].

As a result, carmine currently supplies a substantial share of the natural-colour segment of the wider food-colourant market that is projected to reach almost three billion United States dollars by 2034 [8]. Reformulation pressure nevertheless grows from vegan and allergen-free positioning, driving research into fruit- and vegetable-derived anthocyanins that can match carmine’s acid and thermal stability [9] [5].

Cosmetic Formulation Challenges for Lightfastness

Carmine (Colour Index number 75470) is valued in lipsticks, blushers and eye shadows for its intense blue-red reflectance above 603 nanometres [10] [11]. Lightfastness, however, diverges between laboratory ratings and real-world wear:

| Pigment | Standardised lightfastness (DIN 54004 scale 1–8) | Observed behaviour in direct summer sunlight | Reference |

|---|---|---|---|

| Carmine lake (aluminium salt) | 7 (very good) | Noticeable surface bleaching after ≈90 days continuous exposure [10] | [12] [10] |

| Benzimidazolone carmine (synthetic PR176, offered as a “clean” substitute) | Blue-Wool II–III (moderate) | Detectable fading in artist tests within six weeks | [13] |

Three interrelated formulation hurdles arise:

- Particle transparency versus coverage. Finely dispersed lakes give vibrant reds yet permit greater photon penetration, accelerating photoreduction of carminic acid [10].

- Hydrogen ion concentration drift. Shift toward alkalinity in lip balms (pH ≈ 8) moves the chromophore from crimson to violet, weakening perceived saturation [2] [3].

- Binder synergy. Anhydrous wax–oil matrices restrict oxygen but magnify ultraviolet exposure on the stick surface; conversely, water-rich emulsions dilute pigment load, necessitating higher inclusion levels to maintain payoff [11] [12].

Current mitigation strategies observed in commercial practice include incorporation of ultraviolet-absorbing iron oxides, micro-encapsulation of the lake into silica shells, and replacement of part of the load with pyrrole-based reds that possess Blue-Wool ratings of seven or higher while remaining petroleum-free [5] [12].

Textile Dyeing Techniques in Historical Preservation

Carmine has coloured Andean and Meso-american textiles since at least 700 BCE; it entered European commerce soon after the Spanish conquest and became a high-value Amsterdam exchange commodity by the seventeenth century [14] [15]. In conservation today, curators must both identify the insect source and stabilise the hue during exhibition.

Analytical identification. A chromatographic protocol that couples soft extraction with diode-array and tandem mass spectrometry distinguishes Dactylopius coccus from Porphyrophora species without visibly damaging the fibre [16].

Artificial ageing studies. Wool yarns dyed with cochineal and mordanted with four traditional salts have been subjected to accelerated light exposure; colour change is quantified by the CIE ΔE* metric [17]:

| Mordant system | Exposure time producing museum-grade patina | Qualitative colour drift | Reference |

|---|---|---|---|

| None | 80 hours | Moderate lightening; orange shift | [17] |

| Potassium aluminium sulphate | 80 hours | Similar to unmordanted; slightly pinker | [17] |

| Ferrous sulphate | 80 hours | Least perceptible change; deepens towards brown | [17] |

| Copper sulphate | 80 hours | Least perceptible change; minor darkening | [17] |

- Re-dyeing and in-situ consolidation. For fragile artefacts, conservators preferentially reinforce original colour by introducing nanoscale aluminium-lake carmine dispersed in ethanol-water, matching fibre porosity while avoiding excess saturation [18]. Silk banners and wool tapestries formerly tinted with cochineal respond well to buffered ammonium-carbonate baths that neutralise acidic degradation products before consolidation [19].

Physical Description

Red powder; [TCI America MSDS] Silver-grey dried insects; [Merck Eurolab MSDS]

Color/Form

Dark, purplish-brown mass or bright-red powder

Deep red color in water; yellow to violet in acid solutions

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

136 °C (decomposes)

No distinct melting point; darkens at 120 °C

UNII

MeSH Pharmacological Classification

Mechanism of Action

The antitumor agent carminic acid did not bind to DNA but nicked it slowly, more rapidly when reduced in situ, & still more when prereduced at the quinone moiety.

Other CAS

1343-78-8

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

Carmine is normally 50% or more carminic acid

There has...been...confusion regarding differentiation between /carmine, carminic acid & cochineal/... Cochineal is red coloring material consisting of dried bodies of female insect coccus cacti. ... Active coloring matter is carminic acid... Carmine is aluminum lake of carminic acid...

Analytic Laboratory Methods

Dates

2. Liippo J, Lammintausta K. Allergy to carmine red (E120) is not dependent on concurrent mite allergy. Int Arch Allergy Immunol. 2009;150(2):179-83. doi: 10.1159/000218121. Epub 2009 May 13. PMID: 19439984.

3. Lim HS, Choi JC, Song SB, Kim M. Quantitative determination of carmine in foods by high-performance liquid chromatography. Food Chem. 2014 Sep 1;158:521-6. doi: 10.1016/j.foodchem.2014.02.122. Epub 2014 Mar 3. PMID: 24731378.

4. Mageste AB, de Lemos LR, Ferreira GM, da Silva Mdo C, da Silva LH, Bonomo RC, Minim LA. Aqueous two-phase systems: an efficient, environmentally safe and economically viable method for purification of natural dye carmine. J Chromatogr A. 2009 Nov 6;1216(45):7623-9. doi: 10.1016/j.chroma.2009.09.048. Epub 2009 Sep 23. PMID: 19800067.

5. Heydari R, Hosseini M, Zarabi S. A simple method for determination of carmine in food samples based on cloud point extraction and spectrophotometric detection. Spectrochim Acta A Mol Biomol Spectrosc. 2015;150:786-91. doi: 10.1016/j.saa.2015.06.032. Epub 2015 Jun 17. PMID: 26103432.